

An In-depth Technical Guide to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

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Abstract

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid, a dicarboxylic acid monoester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its rigid, strained cyclopropane ring imparts unique conformational constraints and electronic properties that can enhance biological activity and metabolic stability. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery and development.

Chemical and Physical Properties

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is a white to off-white solid. It exists as cis and trans isomers, with the specific properties varying slightly between them. The quantitative data for this compound is summarized in the table below.

| Property | Value | References |
|---------------------------------|--|------------|
| Molecular Formula | C ₆ H ₈ O ₄ | [1][2] |
| Molecular Weight | 144.12 g/mol | [1] |
| Melting Point | 44-47 °C | [2] |
| Boiling Point | 253.9 °C (predicted) | [2] |
| CAS Number | 88335-86-8 ((1R,2S)-cis) | [1] |
| 13279-88-4 (isomer unspecified) | [2] | |
| pKa | 4.44 ± 0.20 (predicted) | [1] |

Synthesis and Experimental Protocols

The synthesis of **2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid** is most commonly achieved through the partial hydrolysis of the corresponding dimethyl cyclopropane-1,2-dicarboxylate. Both cis and trans isomers can be synthesized depending on the starting diester.

Synthesis of cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

A prevalent method for synthesizing the cis isomer involves the selective hydrolysis of dimethyl cis-1,2-cyclopropanedicarboxylate.

Experimental Protocol:

- **Reaction Setup:** A solution of dimethyl cis-1,2-cyclopropanedicarboxylate in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Hydrolysis:** One equivalent of potassium hydroxide dissolved in methanol is added dropwise to the stirred solution at room temperature.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) to ensure the formation of the monoester and minimize the formation of the dicarboxylic acid.

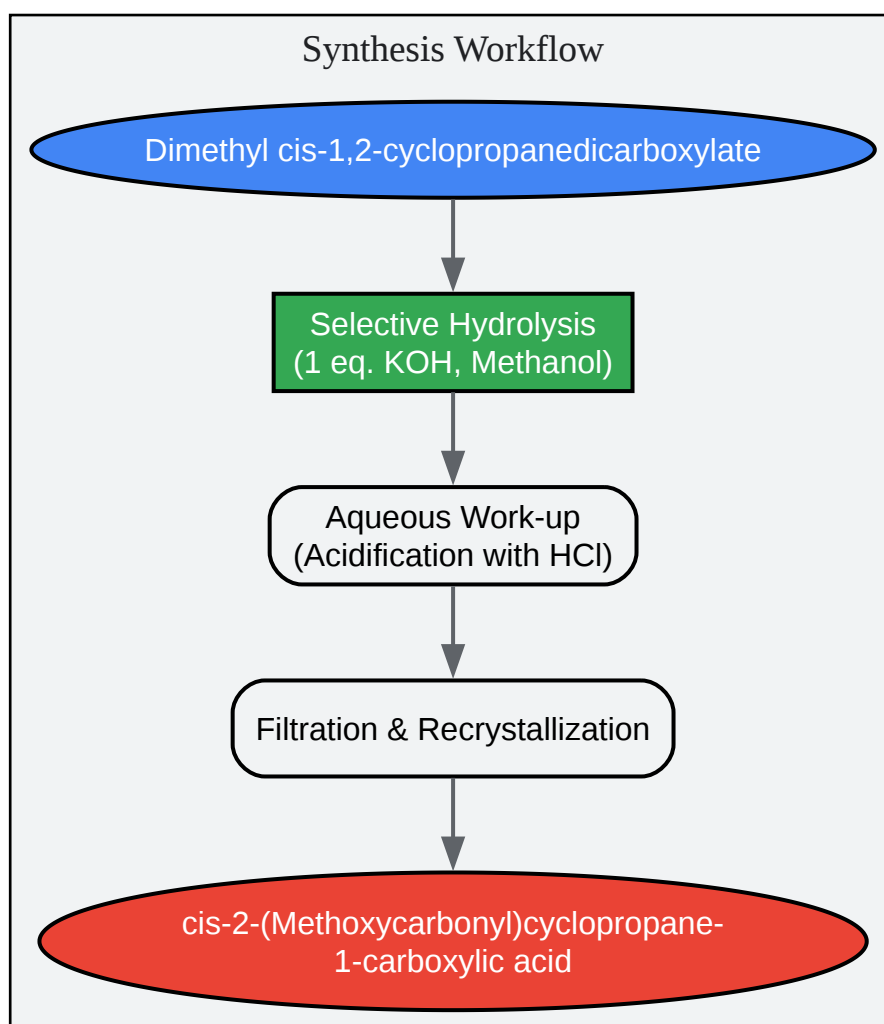
- **Work-up:** Upon completion, the methanol is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted diester.
- **Acidification:** The aqueous layer is then acidified with cold, dilute hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
- **Isolation and Purification:** The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield **cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid**. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Synthesis of trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

The trans isomer can be synthesized via a rhodium(II)-catalyzed cyclopropanation of an alkene with a diazoacetate, followed by hydrolysis.

Experimental Protocol:

- **Cyclopropanation:** A rhodium(II) catalyst, such as rhodium(II) acetate, is added to a solution of the desired alkene in a suitable solvent like dichloromethane. A solution of methyl diazoacetate is then added dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours until the diazo compound is consumed.
- **Purification of Diester:** The reaction mixture is filtered, and the solvent is evaporated. The resulting crude dimethyl trans-1,2-cyclopropanedicarboxylate is purified by flash column chromatography.
- **Selective Hydrolysis:** The purified diester is then subjected to selective mono-hydrolysis using a method similar to the one described for the cis isomer, employing one equivalent of a base like potassium hydroxide in methanol.
- **Work-up and Purification:** The work-up and purification steps are analogous to those for the cis isomer, involving acidification, filtration, and recrystallization to obtain pure **trans-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid**.



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Caption: Synthesis workflow for **cis-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid**.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to characterize **2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show characteristic signals for the cyclopropyl protons, the methoxy protons (a singlet around 3.7 ppm), and the carboxylic acid proton (a

broad singlet typically downfield, >10 ppm). The coupling patterns of the cyclopropyl protons can help distinguish between the cis and trans isomers.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carboxylic acid (typically in the 170-180 ppm region), the methoxy carbon (around 52 ppm), and the cyclopropyl carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm^{-1}), a sharp C=O stretching band for the ester (around 1730 cm^{-1}), and another C=O stretching band for the carboxylic acid (around 1700 cm^{-1}).
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak ($m/z = 144.04$) and characteristic fragmentation patterns, including the loss of a methoxy group ($-\text{OCH}_3$) and a carboxyl group ($-\text{COOH}$).

Applications in Drug Discovery and Development

The unique structural and electronic features of the cyclopropane ring make **2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid** and its derivatives attractive scaffolds in medicinal chemistry.

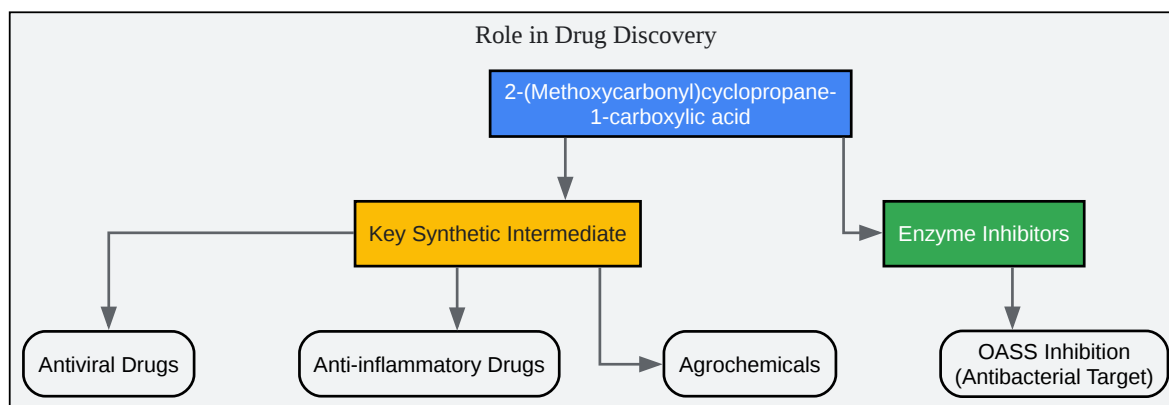
Role as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including:

- Antiviral Agents: The cyclopropane moiety is incorporated into several antiviral drug candidates to enhance their binding affinity to viral enzymes and improve their pharmacokinetic profiles. For instance, cyclopropane-containing nucleoside analogs have shown promise in inhibiting viral replication.^[3]
- Anti-inflammatory Agents: Its derivatives are being explored for the development of novel anti-inflammatory drugs.
- Agrochemicals: It is also utilized in the synthesis of herbicides and plant growth regulators.

Enzyme Inhibition

The strained cyclopropane ring can mimic the transition state of enzymatic reactions, making its derivatives potential enzyme inhibitors. For example, derivatives of cyclopropane-1,2-dicarboxylic acid have shown inhibitory activity against O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway of bacteria, making it a target for novel antibiotics.



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Caption: Applications of the target molecule in drug discovery and agrochemicals.

Conclusion

2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid is a versatile and valuable molecule for chemical and pharmaceutical research. Its unique structural properties, combined with its synthetic accessibility, make it an important building block for the creation of complex and biologically active compounds. The detailed protocols and data presented in this guide are intended to facilitate its use in the synthesis of next-generation therapeutics and other advanced materials.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Methoxycarbonyl)cyclopropane-1-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078462#molecular-weight-of-2-methoxycarbonyl-cyclopropane-1-carboxylic-acid]

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